Tellurate

Descripción

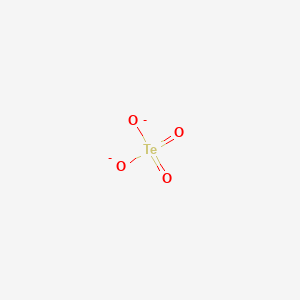

Structure

2D Structure

Propiedades

Número CAS |

53112-54-2 |

|---|---|

Fórmula molecular |

O4Te-2 |

Peso molecular |

191.6 g/mol |

Nombre IUPAC |

tellurate |

InChI |

InChI=1S/H2O4Te/c1-5(2,3)4/h(H2,1,2,3,4)/p-2 |

Clave InChI |

XHGGEBRKUWZHEK-UHFFFAOYSA-L |

SMILES |

[O-][Te](=O)(=O)[O-] |

SMILES canónico |

[O-][Te](=O)(=O)[O-] |

Otros números CAS |

53112-54-2 |

Sinónimos |

tellurate tellurite tellurite anion tellurous acid tellurous acid, 127Te-labeled cpd tellurous acid, 129Te-labeled cpd TeO3(2-) |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis of Tellurate Compounds for Novel Materials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tellurate compounds is a rapidly advancing field, driven by the unique properties of these materials and their potential applications in diverse areas ranging from novel optical and electronic devices to therapeutic agents. This technical guide provides a comprehensive overview of the core synthesis methodologies, detailed experimental protocols, and a summary of the key properties of various this compound compounds. The information is tailored for researchers, scientists, and drug development professionals seeking to explore the synthesis and application of these promising materials.

Introduction to this compound Compounds

This compound chemistry is rich and varied, largely due to tellurium's ability to exist in multiple oxidation states, most commonly +4 (tellurite) and +6 (this compound). This versatility, combined with a wide range of possible metal cations, allows for the creation of a vast array of compounds with tunable properties. This compound materials have garnered significant interest for their potential in nonlinear optics, solar energy, battery technology, and catalysis.[1][2][3][4] Furthermore, certain organotellurium compounds have shown promising biological activity, opening avenues for their investigation in drug development.[5][6]

Synthesis Methodologies

The properties of this compound compounds are intrinsically linked to their structure and composition, which are in turn determined by the synthesis method employed. The most common techniques for synthesizing this compound materials include solid-state reactions, hydrothermal/solvothermal methods, and flux growth.

Solid-State Reactions

Solid-state synthesis is a conventional and widely used method for producing polycrystalline this compound powders. This technique involves the intimate mixing of solid precursors followed by heating at high temperatures to facilitate diffusion and reaction.[7]

Experimental Protocol: Synthesis of Ca₃TeO₆ [7]

-

Precursor Preparation: High-purity calcium carbonate (CaCO₃) and tellurium dioxide (TeO₂) are used as starting materials.

-

Stoichiometric Mixing: The precursors are weighed and mixed in a 3:1 molar ratio of CaCO₃ to TeO₂.

-

Homogenization: The mixture is thoroughly ground in an agate mortar to ensure homogeneity.

-

Thermal Treatment: The powdered mixture is placed in an alumina (B75360) crucible and heated in a furnace under an air atmosphere. A typical heating profile involves ramping to 800°C and holding for 12 hours, followed by cooling to room temperature.

-

Intermediate Grinding: The sample is cooled, re-ground to ensure further homogenization, and then subjected to a second heat treatment at 1000°C for another 12 hours to ensure complete reaction and crystallization.

-

Cooling and Analysis: The furnace is allowed to cool naturally to room temperature. The final product is characterized to confirm its phase purity and crystal structure.

Caption: Experimental workflow for solid-state synthesis of tellurates.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or organic solvents, respectively, at elevated temperatures and pressures within a sealed vessel (autoclave). These techniques offer excellent control over the size, morphology, and crystallinity of the resulting particles.

Experimental Protocol: Hydrothermal Synthesis of Lead this compound Compounds [8][9]

-

Precursor Preparation: Soluble salts of the desired cations (e.g., lead nitrate) and a tellurium source (e.g., telluric acid or tellurium dioxide) are used.

-

Solution Preparation: The precursors are dissolved in a suitable solvent (typically deionized water for hydrothermal synthesis) within a Teflon-lined autoclave. The molar ratios of the precursors are carefully controlled to obtain the desired phase.

-

Hydrothermal Reaction: The sealed autoclave is placed in an oven and heated to a specific temperature (e.g., 210-550°C) for a defined period (e.g., 24-72 hours).[8][9]

-

Cooling and Product Recovery: The autoclave is allowed to cool to room temperature naturally. The solid product is then separated from the solution by filtration, washed with deionized water and ethanol (B145695) to remove any unreacted precursors, and dried.

Caption: General workflow for hydrothermal/solvothermal synthesis.

Flux Growth

The flux growth method is a technique for growing single crystals from a molten salt solvent, or "flux". This method is particularly useful for materials that have very high melting points or decompose before melting.[4][10][11][12][13]

Experimental Protocol: Flux Growth of Na₂M₂TeO₆ (M = Co, Ni, Cu) Single Crystals [14][15]

-

Precursor and Flux Selection: High-purity oxides or carbonates of the constituent metals (e.g., Na₂CO₃, Co₃O₄, TeO₂) are used as precursors. A suitable flux, such as NaCl or a mixture of alkali halides, is chosen.

-

Mixing and Loading: The precursors and flux are mixed in a specific molar ratio (e.g., 1:1:20 of starting material to flux) and placed in a crucible (e.g., alumina).[11]

-

Heating and Soaking: The crucible is heated in a programmable furnace to a temperature above the melting point of the flux (e.g., 1000-1200°C) and held at that temperature for several hours to ensure complete dissolution and homogenization of the reactants.[14]

-

Slow Cooling: The furnace is then slowly cooled at a controlled rate (e.g., 1-5°C/hour) to a temperature below the solidification point of the desired phase. This slow cooling allows for the nucleation and growth of single crystals.

-

Flux Removal: Once cooled to room temperature, the crystals are separated from the solidified flux. This can be achieved by dissolving the flux in a suitable solvent (e.g., water for salt-based fluxes) that does not affect the crystals, or by mechanical separation.[10]

Caption: A schematic of the flux growth method for single crystals.

Properties of this compound Compounds

The diverse structures and compositions of this compound compounds give rise to a wide range of interesting physical and chemical properties. This section summarizes some of the key quantitative data for representative this compound materials.

Crystallographic Data

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Alkali Metal Tellurates | ||||

| Na₂TeO₄ | Monoclinic | P2₁/c | a=6.84, b=10.27, c=7.08, β=109.9° | [16] |

| K₂TeO₄ | Monoclinic | P2₁/c | a=7.11, b=10.60, c=7.33, β=109.8° | [17] |

| Alkaline Earth Tellurates | ||||

| CaTeO₄ | Orthorhombic | Pbcn | a=5.32, b=12.78, c=5.02 | [7] |

| SrTeO₄ | Tetragonal | I4₁/a | a=5.59, c=12.04 | [7] |

| BaTeO₄ | Monoclinic | P2₁/n | a=5.69, b=5.92, c=8.08, β=90.1° | [7] |

| Transition Metal Tellurates | ||||

| Na₂Co₂TeO₆ | Monoclinic | C2/m | a=5.35, b=9.27, c=5.71, β=110.1° | [14] |

| Na₂Ni₂TeO₆ | Monoclinic | C2/m | a=5.27, b=9.13, c=5.65, β=109.8° | [14] |

| Na₂Cu₂TeO₆ | Monoclinic | C2/c | a=5.49, b=9.48, c=5.69, β=109.9° | [14] |

| Lanthanide Tellurates | ||||

| LaTi(Ti₀.₂₅Te₀.₇₅)O₆ | Trigonal | P3 | a=5.14, c=5.22 | [18] |

Optical and Electrical Properties

| Compound | Band Gap (eV) | Nonlinear Optical (NLO) Properties | Electrical Properties | Reference |

| Li₂GeTeO₆ | >5.16 | SHG response ~1.3 x KDP | - | [18][19] |

| Ag-doped TZN75 glass | - | n₂ = 7.54 x 10⁻¹⁹ m²/W | - | [11] |

| Tellurene (monolayer) | ~1.0 (direct) | - | p-type semiconductor | [20] |

| Tellurene (6-layer) | ~0.3 (indirect) | - | p-type semiconductor | [20] |

| Na₂TeW₂O₉ | - | d_eff = 6.9 pm/V | - | [21] |

Applications in Drug Development

While the primary focus of this compound research has been on materials science, certain tellurium-containing compounds have shown significant biological activity, making them of interest to drug development professionals.

The Immunomodulatory Compound AS101

Ammonium trichloro(dioxoethylene-O,O'-)this compound, known as AS101, is a non-toxic immunomodulator that has been investigated for its anti-inflammatory and anti-cancer properties.[8][22][23][24][25] AS101 has been shown to modulate several key signaling pathways involved in inflammation and cell survival.

The mechanism of action of AS101 involves the inhibition of pro-inflammatory cytokines such as IL-1β and the suppression of the STAT3 signaling pathway.[22][23] By inhibiting IL-10, AS101 prevents the phosphorylation and activation of STAT3, a transcription factor that plays a crucial role in cell proliferation and survival.[22] Furthermore, AS101 has been shown to down-regulate the Akt/survivin pathway, leading to growth arrest and apoptosis in cancer cells.[8] It also blocks the activation of NF-κB, a key regulator of the inflammatory response.[22]

Caption: Signaling pathways modulated by the tellurium compound AS101.

Tellurium Nanoparticles in Drug Delivery

Tellurium nanoparticles (TeNPs) are emerging as promising candidates for drug delivery systems.[1][3][21][26][27] Their unique physicochemical properties, including their ability to generate reactive oxygen species (ROS), make them suitable for applications in antimicrobial and anticancer therapies.[3][26] TeNPs can be functionalized to target specific cells or tissues and can be designed to release their payload in response to specific stimuli, such as changes in pH or redox potential.[2] The biocompatibility of TeNPs is an active area of research, with studies focusing on understanding their potential toxicity and long-term effects.[21][28][29]

Conclusion

The synthesis of this compound compounds offers a versatile platform for the development of novel materials with a wide range of functionalities. The choice of synthesis method—be it solid-state, hydrothermal/solvothermal, or flux growth—plays a critical role in determining the final properties of the material. The ability to tune the structural, optical, and electronic properties of tellurates by varying their composition makes them highly attractive for applications in materials science. Furthermore, the emergence of bioactive tellurium compounds like AS101 and the potential of tellurium nanoparticles in drug delivery highlight the expanding interdisciplinary importance of this compound chemistry. Continued research into the synthesis and characterization of new this compound phases will undoubtedly lead to further exciting discoveries and applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Advances of bioactive tellurium nanomaterials in anti-cancer phototherapy - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00318J [pubs.rsc.org]

- 3. Tellurium nanoparticles as antimicrobial agents for multi-drug-resistant infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flux method - Wikipedia [en.wikipedia.org]

- 5. Tellurium and Nano-Tellurium: Medicine or Poison? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A glimpse on biological activities of tellurium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tellurium: A Rare Element with Influence on Prokaryotic and Eukaryotic Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The immunomodulator AS101 induces growth arrest and apoptosis in multiple myeloma: association with the Akt/survivin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tellurium: A Rare Element with Influence on Prokaryotic and Eukaryotic Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 12. researchgate.net [researchgate.net]

- 13. icmr.ucsb.edu [icmr.ucsb.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Alkali metal tellurolates: synthesis and X-ray crystal structures of monomeric sodium and potassium tellurolates with sterically hindered aryls - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Band gap modulation and nonlinear optical properties of quaternary tellurates Li2GeTeO6 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. Band gap modulation and nonlinear optical properties of quaternary tellurates Li2GeTeO6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. nanomedicine-rj.com [nanomedicine-rj.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. The immunomodulator AS101suppresses production of inflammatory cytokines and ameliorates the pathogenesis of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The immunomodulator AS101 suppresses production of inflammatory cytokines and ameliorates the pathogenesis of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The tellurium‐based immunomodulator, AS101 ameliorates adjuvant‐induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Tellurium nanoparticles as antimicrobial agents for multi-drug-resistant infections - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. web.mit.edu [web.mit.edu]

- 28. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 29. The role of cysteine in this compound reduction and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Crystal Structure of Metal Tellurate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structures of metal tellurate compounds. Tellurates, inorganic compounds containing a tellurium oxoanion, exhibit remarkable structural diversity due to the ability of tellurium to exist in +4 (Te⁴⁺) and +6 (Te⁶⁺) oxidation states. This variability leads to a wide range of coordination environments and polymeric structures, from isolated polyhedra to complex three-dimensional frameworks.[1][2] Understanding these crystal structures is fundamental to elucidating structure-property relationships and designing new materials with tailored functionalities.

Tellurium in the Te⁶⁺ state almost exclusively adopts a regular octahedral coordination with oxygen, while the Te⁴⁺ cation, with its stereochemically active lone pair of electrons, shows more irregular coordination polyhedra.[1][2][3] This guide summarizes the crystallographic data of various metal this compound families, details common experimental protocols for their synthesis and characterization, and illustrates key workflows and structural relationships.

Structural Classification of Metal Tellurates

The structural architecture of metal tellurates is rich and varied, largely defined by the linking of TeOₓ polyhedra and the nature of the incorporated metal cation.

Alkali and Alkaline Earth Metal Tellurates

Alkali and alkaline earth metal tellurates showcase a range of structures from simple salts containing isolated this compound anions to complex polymeric frameworks. For instance, new alkali metal hydrogen tellurates have been synthesized containing binuclear anions like [Te₂O₁₀H₄₊ₓ]⁽⁴⁻ˣ⁾⁻.[4] In some cases, both mononuclear and dinuclear species can coexist in the same crystal structure.[4] The coordination numbers for the alkali metals in these compounds can vary from 8 to 12.[4]

Calcium tellurates, a subset of alkaline earth metal tellurates, include several phases such as calcium this compound(IV) (CaTeO₃), calcium dithis compound (CaTe₂O₅), and calcium orthothis compound (Ca₃TeO₆), each with unique crystal structures.[5] The structural determination of these phases is crucial for understanding their properties and for the rational design of new functional materials.[5]

Transition Metal Tellurates

Transition metal tellurates are a broad class of materials with diverse electronic and magnetic properties.[6] The synthesis of these compounds can be achieved through various methods, including hydrothermal and solid-state reactions.[7][8] For example, layered ternary niobium tellurides like NbFeTe₅ and NbCoTe₅ have been synthesized via high-temperature solid-state reactions.[9] The resulting crystal structures often feature layers or channels, leading to anisotropic physical properties.[9][10]

Lanthanide Tellurates

Lanthanide tellurates are of interest for their potential optical and magnetic properties. Single crystal X-ray diffraction studies have confirmed that compounds like LaTe₂ and NdTe₂ are isostructural with Fe₂As.[11] The synthesis of novel compounds such as the lanthanum titanate this compound LaTi(Ti₀.₂₅Te₀.₇₅)O₆ has been achieved through solid-state reactions, revealing a trigonal crystal system with an ordered distribution of Ti⁴⁺ and Te⁶⁺ ions.[12] The first lanthanide telluride-bromide, La₃Te₄Br, was synthesized from LaTe and LaBr₃ and exhibits an orthorhombic crystal structure.[13][14]

Experimental Methodologies

The synthesis of high-quality single crystals or polycrystalline powders is a prerequisite for accurate structural determination. The primary methods employed are solid-state reactions and hydrothermal synthesis, followed by structural analysis using X-ray diffraction.

Synthesis Protocols

A. Solid-State Reaction This conventional method is used for synthesizing polycrystalline powders of thermally stable metal tellurates.

-

Precursor Preparation : Stoichiometric amounts of high-purity reactants (e.g., metal oxides, carbonates, and TeO₂ or TeO₃) are intimately ground together in an agate mortar to ensure homogeneity.

-

Calcination : The mixture is placed in an alumina (B75360) or platinum crucible and heated in a furnace.

-

Thermal Treatment : The heating profile typically involves several stages of heating and intermediate grinding to ensure a complete reaction. Temperatures can range from 600°C to over 1000°C, depending on the specific compound.[12]

-

Cooling : The sample is cooled slowly to room temperature to promote the formation of well-ordered crystalline phases.

B. Hydrothermal Synthesis This method is effective for synthesizing novel or metastable phases, often yielding single crystals suitable for diffraction studies.

-

Reactant Mixture : Precursors, such as metal salts, tellurium dioxide, and a mineralizer (e.g., alkali hydroxides or halides), are mixed with a solvent (typically water) in a Teflon-lined stainless-steel autoclave.[15][16]

-

Sealing and Heating : The autoclave is sealed and heated to a specific temperature (e.g., 210°C to 550°C) for a duration ranging from hours to several days.[16] The autogenous pressure developed inside the vessel facilitates the dissolution and recrystallization of the reactants.

-

Cooling and Product Recovery : The autoclave is cooled slowly to room temperature. The solid products are then recovered by filtration, washed with deionized water and ethanol (B145695) to remove any soluble impurities, and dried in air.[17]

Structural Analysis: X-ray Diffraction (XRD)

X-ray diffraction is the definitive technique for elucidating the three-dimensional atomic arrangement in crystalline materials.[5][18]

-

Data Collection :

-

Single-Crystal XRD : A small, high-quality single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[19]

-

Powder XRD (PXRD) : A finely ground powder sample is placed on a holder. The sample is irradiated, and the diffracted X-rays are detected over a range of 2θ angles (typically 10-80°).[5]

-

-

Data Analysis (Rietveld Refinement) :

-

The experimental powder diffraction pattern is analyzed using the Rietveld method.[5]

-

This technique involves fitting a calculated diffraction pattern, derived from a proposed crystal structure model, to the experimental data.

-

Specialized software (e.g., GSAS, FullProf) is used to refine various structural parameters, including lattice parameters, atomic positions, and site occupancies, until the calculated and experimental patterns show the best possible agreement.[5]

-

Caption: A flowchart illustrating the typical experimental workflow from synthesis to crystal structure determination.

Data Presentation: Crystallographic Information

The following tables summarize crystallographic data for a selection of representative metal this compound compounds reported in the literature.

Table 1: Alkali and Alkaline Earth Metal Tellurates

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| K₂[Te₄O₈(OH)₁₀] | Monoclinic | P2₁/c | 5.592 | 8.283 | 16.255 | 99.62 | [4] |

| LiH₅TeO₆ | Tetragonal | P4₂/n | 7.6350 | 7.6350 | 7.5014 | 90 | [4] |

| α-CaTeO₃ | Orthorhombic | Pnma | 7.154 | 8.112 | 5.868 | 90 | [5] |

| Ca₃TeO₆ | Monoclinic | P2₁/n | 5.571 | 5.795 | 7.896 | 90.27 |[5] |

Table 2: Lanthanide and Transition Metal Tellurates

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| LaTi(Ti₀.₂₅Te₀.₇₅)O₆ | Trigonal | P3 | 5.141 | 5.141 | 5.218 | 120 | [12] |

| La₃Te₄Br | Orthorhombic | Pnma | 16.343 | 4.350 | 14.266 | 90 | [13][14] |

| TaNi₂Te₃ | Monoclinic | P2₁/m | 7.473 | 3.708 | 10.074 | 106.78 |[9] |

Visualization of Structural Relationships

The diversity in this compound crystal structures arises from the various ways TeOₓ polyhedra can connect. This can be visualized as a classification scheme based on the dimensionality of the this compound anionic framework.

Caption: Classification of this compound structures based on the connectivity and dimensionality of TeOₓ polyhedra.

Conclusion

The crystal chemistry of metal tellurates is exceptionally rich, offering a vast landscape for the discovery of new materials. The dual oxidation states of tellurium and its capacity to form a variety of polyhedral linkages are key to this structural diversity.[1][2] Detailed structural characterization, primarily through X-ray diffraction, is indispensable for understanding the intricate atomic arrangements. The synthesis methodologies outlined, coupled with powerful analytical techniques like Rietveld refinement, provide a robust framework for researchers to explore this fascinating class of compounds, paving the way for the development of novel materials for various technological applications.

References

- 1. A review of the structural architecture of tellurium oxycompounds | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. General synthesis of magnetic binary transition metal telluride nanocrystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Transition metal tellurides [inis.iaea.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 16. Hydrothermal synthesis, crystal structures, and X-ray photoelectron spectroscopy of lead tellurium(iv) and tellurium(vi) oxycompounds: Ba3PbTe6O16 and Na2Pb9(μ6-O)2(Te2O10)2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. researchplateau.com [researchplateau.com]

- 18. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

An In-depth Technical Guide to Tellurium Oxidation States in Tellurate Anions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the oxidation states of tellurium within tellurate anions, focusing on their structural chemistry, characterization, and reactivity. Tellurium, a chalcogen element, predominantly exists in the +4 and +6 oxidation states in its oxygen-containing anions, forming tellurites and tellurates, respectively. This document delves into the nuances of the Te(VI) state in various this compound species, including orthotellurates, metatellurates, and polymeric anions. Detailed experimental protocols for the synthesis and characterization of these compounds are provided, alongside tabulated quantitative data for key structural and spectroscopic parameters. Furthermore, this guide explores the aqueous speciation of tellurates and the mechanisms of this compound-involved redox processes, offering insights relevant to materials science and drug development.

Introduction to Tellurium Oxidation States in Oxyanions

Tellurium exhibits a range of oxidation states, with +4 and +6 being the most common in its oxyanions.[1] Historically, anions with tellurium in the +6 oxidation state are referred to as tellurates , while those with tellurium in the +4 state are known as tellurites .[2] The International Union of Pure and Applied Chemistry (IUPAC) recommends using "this compound(VI)" and "this compound(IV)" to avoid ambiguity.[2] This guide focuses on this compound(VI) anions, which are formally derived from telluric acid, Te(OH)₆.[2]

This compound(VI) anions display significant structural diversity, existing as discrete monomers or complex polymeric structures. The coordination geometry around the central tellurium atom is a key determinant of the anion's properties and reactivity.

Structural Chemistry of this compound(VI) Anions

The structural chemistry of this compound(VI) anions is dominated by the octahedral coordination of the central tellurium atom. This contrasts with the lighter chalcogens, sulfur and selenium, which typically form tetrahedral sulfate (B86663) (SO₄²⁻) and selenate (B1209512) (SeO₄²⁻) ions.

Orthotellurates

The simplest this compound anion is the orthothis compound ion, [TeO₆]⁶⁻. In this anion, the tellurium atom is located at the center of an octahedron of six oxygen atoms.[3] The octahedral geometry minimizes electron pair repulsion, leading to a stable arrangement.[3]

Metatellurates and Polymeric Structures

While the simple tetrahedral metathis compound ion, [TeO₄]²⁻, is analogous to sulfate and selenate, it is rarely found in stable compounds.[4] More commonly, compounds with a stoichiometry suggesting a metathis compound composition actually contain polymeric anions with six-coordinate tellurium(VI). For instance, sodium this compound (Na₂TeO₄) features octahedral tellurium centers that share edges to form a polymeric chain.[4] Other polymeric forms include pentaoxotellurates, [TeO₅]⁴⁻, and ditellurates, [Te₂O₁₀]⁸⁻, which can be composed of edge-sharing or corner-sharing {TeO₆} octahedra.[2][4]

Aqueous Speciation of this compound(VI)

In aqueous solutions, the speciation of this compound(VI) is highly dependent on pH. At low pH, the monomeric species Te(OH)₆ predominates. As the pH increases, deprotonation occurs, leading to the formation of various anionic species. NMR spectroscopy has shown the coexistence of monomeric, dimeric, and trimeric oxidothis compound species in chemical equilibrium across a wide pH range.[5][6]

Quantitative Data

The following tables summarize key quantitative data for several representative this compound(VI) compounds, providing a basis for comparison of their structural and spectroscopic properties.

Crystallographic Data

| Compound | Anion | Te-O Bond Lengths (Å) | O-Te-O Bond Angles (°) | Reference(s) |

| Ca₃TeO₆ | [TeO₆]⁶⁻ | 1.92 - 1.94 | 87.6 - 92.4, 180 | [2] |

| Ag₆TeO₆ | [TeO₆]⁶⁻ | 1.90 - 2.04 | 85.1 - 94.9, 174.9 - 179.3 | [7] |

| K₂[TeO₂(OH)₄] | [TeO₂(OH)₄]²⁻ | 1.88 (Te=O), 1.96 (Te-OH) | 86.9 - 93.1, 176.8 | [8] |

| (NEt₄)₂TeO₄ | [TeO₄]²⁻ | ~1.90 | ~109.5 | [4] |

Spectroscopic Data

| Species | 125Te NMR Chemical Shift (ppm, relative to Te(OH)₆) | Major Raman Bands (cm⁻¹) | Reference(s) |

| Te(OH)₆ (pH < 3) | 707 | - | [6][7] |

| [TeO₂(OH)₄]²⁻ (pH 5-9) | ~707 (fast exchange) | - | [6][7] |

| Triangular Trimer (pH ~5.2) | 685, 658 | - | [6] |

| Linear Trimer (pH > 9) | 703.9, 710.9-712.6, 714.6-715.9 | - | [6][7] |

| Crystalline Na₂TeO₄ | - | 788, 737, 685, 647, 477, 428, 261 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound compounds, aimed at ensuring reproducibility in a research setting.

Synthesis of this compound Compounds

This protocol describes the synthesis of barium this compound via a conventional solid-state reaction.

Materials:

-

Barium carbonate (BaCO₃), high purity (99.9% or better)

-

Tellurium dioxide (TeO₂), high purity (99.9% or better)

-

Agate mortar and pestle

-

Alumina (B75360) crucible

-

High-temperature furnace

Procedure:

-

Stoichiometric amounts of BaCO₃ and TeO₂ are weighed and thoroughly mixed in an agate mortar for at least 30 minutes to ensure homogeneity.

-

The mixed powder is transferred to an alumina crucible.

-

The crucible is placed in a high-temperature furnace and heated in air. The temperature program should consist of a ramp to 500°C, a dwell for 2 hours to initiate decomposition of the carbonate, followed by a ramp to 850°C and a dwell for 24 hours.[9]

-

The furnace is allowed to cool to room temperature.

-

The product is removed from the furnace and ground in the agate mortar.

-

The powder is returned to the crucible and reheated to 850°C for another 24 hours to ensure complete reaction.

-

The final product is cooled and stored in a desiccator.

This protocol outlines the hydrothermal synthesis of a polymeric potassium this compound.[10]

Materials:

-

Telluric acid (H₆TeO₆)

-

Potassium hydroxide (B78521) (KOH)

-

Deionized water

-

Teflon-lined stainless steel autoclave (23 mL capacity)

Procedure:

-

A mixture of telluric acid (e.g., 0.5 g) and potassium hydroxide (e.g., 1.0 g) is prepared.

-

The mixture is dissolved in deionized water (e.g., 5 mL).

-

The resulting solution is transferred to a Teflon-lined autoclave.

-

The autoclave is sealed and heated to 200°C for 72 hours.

-

The autoclave is then cooled to room temperature at a rate of 5°C/hour.

-

The resulting crystals are filtered, washed with deionized water and ethanol, and dried in air.

Characterization Techniques

This technique provides definitive information on the crystal structure, including bond lengths and angles.[11]

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a polarizing microscope. The crystal is mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.[12]

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å), is used to collect a series of diffraction images as the crystal is rotated.[13]

-

Data Processing: The collected images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.[13]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and then refined by least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.[11]

Raman spectroscopy is a powerful tool for probing the vibrational modes of this compound anions.

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound powder is placed on a microscope slide.

-

Instrument Setup: A Raman microscope is used for analysis. The instrument is calibrated using a silicon standard (520.7 cm⁻¹).

-

Data Acquisition: The laser (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected and dispersed by a grating onto a CCD detector. Spectra are typically collected over a range of 100-4000 cm⁻¹.[1][14]

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic vibrational modes of the this compound anion.

Reactivity and Mechanisms

While tellurates are not typically associated with classical signaling pathways in drug development, their redox chemistry is of significant interest. The toxicity of tellurium compounds is often linked to oxidative stress, and organotellurium compounds are known to catalyze various oxidation reactions.

Tellurite-Induced Oxidative Stress

Tellurite (B1196480) (TeO₃²⁻), the +4 oxidation state counterpart to this compound, is known to induce significant oxidative stress in biological systems.[15][16] This process involves the intracellular reduction of tellurite to elemental tellurium (Te⁰), which generates reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂⁻).[17] These ROS can lead to cellular damage, including lipid peroxidation, protein carbonylation, and DNA damage.[15]

Catalytic Redox Cycle of Organotellurium Compounds

Organotellurium compounds can act as catalysts in various oxidation reactions, often mimicking the function of enzymes like glutathione (B108866) peroxidase.[18][19] The catalytic cycle typically involves the oxidation of the Te(II) center to a Te(IV) species by an oxidant (e.g., H₂O₂), followed by a reaction with a substrate (e.g., a thiol) and subsequent reductive elimination to regenerate the Te(II) catalyst.[20][21]

Conclusion

The chemistry of this compound anions is rich and varied, with the +6 oxidation state of tellurium giving rise to a diverse array of monomeric, oligomeric, and polymeric structures. The prevalence of octahedral coordination distinguishes tellurates from their lighter chalcogen analogues. Understanding the synthesis, structure, and reactivity of these anions is crucial for their application in materials science and for elucidating their roles in biological systems. The detailed experimental protocols and compiled quantitative data in this guide serve as a valuable resource for researchers in these fields. Furthermore, the exploration of the mechanisms of this compound-related redox processes provides a foundation for future investigations into their potential applications in catalysis and drug development.

References

- 1. plus.ac.at [plus.ac.at]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. geo.umass.edu [geo.umass.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. researchplateau.com [researchplateau.com]

- 9. Barium Tellurite [amp.chemicalbook.com]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. youtube.com [youtube.com]

- 13. portlandpress.com [portlandpress.com]

- 14. static.horiba.com [static.horiba.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 125 Te NMR provides evidence of autoassociation of organo-ditellurides in solution - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05892B [pubs.rsc.org]

- 18. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 19. redalyc.org [redalyc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Redox Cycling with Tellurium - ChemistryViews [chemistryviews.org]

An In-depth Technical Guide to the Physicochemical Properties of Rubidium Tellurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of rubidium tellurate (Rb₂TeO₄). The information is compiled from available scientific literature and is intended to serve as a foundational resource for professionals in research and development. This document outlines the synthesis, characterization, and fundamental properties of this inorganic compound, while also highlighting areas where data is currently limited.

Physicochemical Properties

Rubidium this compound is an inorganic salt formed from the alkali metal rubidium and the this compound oxyanion. In the this compound anion, tellurium is in the +6 oxidation state.[1] This is distinct from rubidium tellurite (B1196480) (Rb₂TeO₃), where tellurium is in the +4 oxidation state, leading to different crystal structures and chemical properties.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of rubidium this compound and its precursors. Due to the limited specific experimental data for rubidium this compound in the public domain, some properties are not available.

| Property | Rubidium this compound (Product) | Rubidium Carbonate (Reactant) | Telluric Acid (Reactant) |

| Chemical Formula | Rb₂TeO₄ | Rb₂CO₃ | H₆TeO₆ |

| Molar Mass ( g/mol ) | 362.53[2] | 230.95 | 229.64 |

| Appearance | Crystalline solid[3] | White crystalline powder | White crystalline solid |

| Melting Point (°C) | Data not available | 837 | 136 (decomposes) |

| Solubility in Water | High (presumed)[4] | 4500 g/L (20 °C) | Soluble |

| Crystal Structure | Data not available | - | - |

Note: Data for reactants is compiled from publicly available chemical databases.

Experimental Protocols

The synthesis and characterization of pure, crystalline rubidium this compound are essential for determining its properties. The primary methods involve aqueous solution synthesis followed by characterization using various analytical techniques.

Synthesis of Rubidium this compound via Slow Evaporation

One of the most direct methods for preparing rubidium this compound is through the reaction of rubidium carbonate with telluric acid in an aqueous solution.[3] The subsequent slow evaporation of the solvent allows for the formation of crystals.[3]

Reaction: Rb₂CO₃ + H₆TeO₆ → Rb₂TeO₄ + H₂O + CO₂[3]

Materials:

-

Rubidium Carbonate (Rb₂CO₃)

-

Telluric Acid (H₆TeO₆)

-

Deionized Water

Equipment:

-

Analytical balance

-

Beakers

-

Magnetic stirrer and stir bar

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or desiccator

Protocol:

-

Preparation of Reactant Solutions: In a beaker, dissolve a stoichiometric amount of rubidium carbonate in deionized water with gentle stirring. In a separate beaker, dissolve a 1:1 molar equivalent of telluric acid in deionized water.

-

Reaction: Slowly add the telluric acid solution to the rubidium carbonate solution while stirring continuously. Effervescence (release of CO₂) will be observed. Continue stirring until the gas evolution ceases.

-

Crystallization: Transfer the resulting solution to a clean crystallization dish. Cover the dish loosely to allow for slow evaporation of the water at room temperature. Crystal formation is expected over a period of 7 to 14 days.[3]

-

Crystal Harvesting: Once crystals of a suitable size have formed, harvest them from the mother liquor by filtration.

-

Washing and Drying: Wash the collected crystals with a small amount of cold deionized water to remove any soluble impurities. Dry the crystals in an oven at a low temperature or in a desiccator to remove residual water.

Characterization Techniques

To confirm the identity and purity of the synthesized rubidium this compound, the following characterization techniques are recommended.

Principle: XRD is a non-destructive technique used to determine the atomic and molecular structure of a crystal. An X-ray beam is directed at the sample, and the diffraction pattern is recorded. This pattern is unique to the crystalline phase and provides information about the crystal lattice parameters.

Experimental Workflow:

-

A finely ground powder of the synthesized rubidium this compound is prepared.

-

The powder is mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is compared with databases (such as the ICDD) to confirm the phase of rubidium this compound and identify any crystalline impurities.[6]

Principle: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of materials. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. These techniques can identify phase transitions, decomposition temperatures, and the presence of hydrated forms.[7]

Experimental Workflow:

-

A small, accurately weighed sample of rubidium this compound is placed in a crucible (typically alumina (B75360) or platinum).

-

The crucible is placed in the TGA-DSC instrument.

-

The sample is heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere (e.g., nitrogen or air).[8]

-

The TGA curve will show mass loss events, such as dehydration or decomposition.

-

The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) or chemical reactions. For related complex tellurates, endothermic peaks corresponding to decomposition have been observed.[5][9]

Principle: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules. The presence of specific chemical bonds, such as the Te-O bonds in the this compound anion, will give rise to characteristic peaks in the spectra.

Experimental Workflow:

-

For IR spectroscopy, the sample is typically mixed with KBr and pressed into a pellet, or analyzed using an ATR accessory.

-

For Raman spectroscopy, a laser is focused on the sample, and the scattered light is analyzed.

-

The resulting spectra are analyzed to identify the vibrational frequencies corresponding to the this compound anion (TeO₄²⁻ or Te(OH)₆), confirming the formation of the desired compound.[6] For related compounds, these techniques have been used to confirm the presence of anionic groups.[5][9]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of rubidium this compound and the corresponding chemical reaction pathway.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. RUBIDIUM this compound | 15885-43-5 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 8. Speciation of Tellurium(VI) in Aqueous Solutions: Identification of Trinuclear Tellurates by 17O, 123Te, and 125Te NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Toxicological Dichotomy of Tellurium: A Technical Guide to Tellurate and Tellurite

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the differential toxicity of two common tellurium oxyanions: tellurate (TeO₄²⁻) and tellurite (B1196480) (TeO₃²⁻). This whitepaper synthesizes current research to clarify their mechanisms of action, providing critical data and experimental methodologies to aid in future toxicological studies and the development of tellurium-based therapeutics.

Tellurium, a metalloid with increasing applications in various industries, presents a dual nature. While some of its compounds show promise in medicine, its inorganic forms, particularly tellurite and this compound, are known for their toxicity to a wide range of organisms.[1][2][3][4] Notably, tellurite (Te(IV)) is consistently reported to be significantly more toxic than this compound (Te(VI)).[5] This guide delves into the core reasons for this disparity, focusing on cellular interactions, oxidative stress induction, and metabolic interference.

Comparative Toxicity: A Quantitative Overview

The toxicity of this compound and tellurite is contingent on the organism, cell type, concentration, and duration of exposure. The following tables summarize the available quantitative data to provide a clear comparison.

| Compound | Organism/Cell Line | Route of Administration | LD50/Toxic Concentration | Reference |

| Sodium Tellurite | Mice | - | 12-56 mg/kg bw | [6] |

| Sodium Tellurite | Rabbits | - | 12-56 mg/kg bw | [6] |

| Sodium Tellurite | Humans | Injection | ~2 g (fatal dose) | [7] |

| Potassium Tellurite | E. coli | In vitro | MIC ~1 µg/mL | [2] |

| Tellurite | HeLa cells | In vitro | 2.7 x 10⁻² to 0.27 mmol/L (2h exposure retained 53-67% viability) | [8] |

| Tellurite | U2OS cells | In vitro | 0.6 mM (moderate reduction in cell viability after 3h) | [9] |

| Telluric Acid | Mice | - | 12-56 mg/kg bw | [6] |

| Tellurous Acid | Mice | - | 12-56 mg/kg bw | [6] |

| Potassium this compound | Mice | - | 12-56 mg/kg bw | [6] |

MIC: Minimum Inhibitory Concentration LD50: Lethal Dose, 50% bw: body weight

The Core of Toxicity: Mechanisms of Action

The primary mechanism underlying the toxicity of both this compound and tellurite is the induction of oxidative stress.[9][10][11][12] However, the greater reactivity of tellurite leads to a more potent cascade of cellular damage.

Tellurite-Induced Oxidative Stress

Tellurite readily enters cells, often through phosphate (B84403) transport systems, and interacts with intracellular thiols, particularly glutathione (B108866) (GSH).[2][13] This interaction leads to the reduction of tellurite to its elemental form (Te⁰) and the concomitant generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻).[2][12][14] The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA.[10][12][15]

This compound Toxicity

While also capable of inducing oxidative stress, this compound is generally less reactive than tellurite.[5] Its reduction to more reactive species is a slower process, resulting in a lower rate of ROS generation.[16] Some microorganisms possess the ability to reduce this compound to tellurite, which is then further reduced to elemental tellurium, suggesting a sequential detoxification or activation process.[16]

Key Experimental Protocols

Understanding the toxicological profiles of this compound and tellurite relies on a suite of standardized experimental protocols. Below are methodologies for assessing key toxicological endpoints.

Assessment of Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and tellurite on cell viability.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, U2OS) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Expose cells to a serial dilution of sodium tellurite or sodium this compound for a specified duration (e.g., 24, 48 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Measurement of Intracellular ROS (DCFH-DA Assay)

Objective: To quantify the generation of intracellular reactive oxygen species upon exposure to this compound or tellurite.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound or tellurite as described in the cytotoxicity assay.

-

Probe Loading: Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) at 37°C for 30 minutes.

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

Data Analysis: Express ROS levels as a fold change relative to the untreated control.

Glutathione Depletion Assay

Objective: To measure the impact of tellurite and this compound on intracellular glutathione levels.

Methodology:

-

Cell Lysis: After treatment, lyse the cells and collect the supernatant.

-

GSH Detection: Use a commercial glutathione assay kit, which typically involves the reaction of GSH with a chromogenic reagent (e.g., 5,5'-dithio-bis(2-nitrobenzoic acid), DTNB) that produces a colored product.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB).

-

Quantification: Determine the GSH concentration from a standard curve.

Signaling Pathways Implicated in Tellurite Toxicity

Exposure to tellurite triggers a complex cellular stress response. In bacteria, this involves the activation of specific regulons to counteract oxidative damage.

In Escherichia coli, tellurite-induced superoxide stress activates the SoxRS regulon.[17] This, in turn, upregulates the expression of genes encoding for superoxide dismutase (SOD) and other protective enzymes, which help to mitigate the damaging effects of ROS.[12][17]

Implications for Drug Development

The distinct toxicological profiles of this compound and tellurite have significant implications for the development of tellurium-based therapeutic agents. The potent cytotoxicity of tellurite could be harnessed for anticancer applications, provided that targeted delivery systems can be developed to minimize off-target effects.[5][18] Conversely, the lower toxicity of this compound and certain organotellurium compounds makes them attractive candidates for applications where a more benign interaction with biological systems is required, such as in the development of antioxidants and enzyme inhibitors.[1][19]

This guide provides a foundational understanding of this compound and tellurite toxicity. Further research is necessary to fully elucidate their complex interactions with biological systems and to safely and effectively translate the unique properties of tellurium into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Tellurite: history, oxidative stress, and molecular mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tellurite: History, oxidative stress, and molecular mechanisms of resistance: Review article - Universidad Andrés Bello [researchers.unab.cl]

- 5. Tellurium and Nano-Tellurium: Medicine or Poison? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Tellurium (UK PID) [inchem.org]

- 8. Preliminary investigation on the cytotoxicity of tellurite to cultured HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tellurite Promotes Stress Granules and Nuclear SG-Like Assembly in Response to Oxidative Stress and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tellurite-induced oxidative stress leads to cell death of murine hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of Tellurite Toxicity to Escherichia coli Under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bacterial Toxicity of Potassium Tellurite: Unveiling an Ancient Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Flavoprotein-Mediated Tellurite Reduction: Structural Basis and Applications to the Synthesis of Tellurium-Containing Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tellurite-induced carbonylation of the Escherichia coli pyruvate dehydrogenase multienzyme complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Selenium and tellurium in the development of novel small molecules and nanoparticles as cancer multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Theoretical DFT Calculation of Tellurate Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical calculation of tellurate structures using Density Functional Theory (DFT), a powerful computational method for studying the electronic structure of many-body systems.[1] This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging computational chemistry to understand and predict the properties of this compound compounds, some of which show promising biological activity.

Introduction to this compound Structures and Their Significance

Tellurates are compounds containing an oxyanion of tellurium, with tellurium typically in the +6 oxidation state.[2] These compounds are gaining interest due to their unique structural chemistry and potential applications in materials science and medicine.[3][4][5] Notably, certain organotellurium compounds exhibit significant biological activities, including antioxidant, immunomodulatory, and enzyme-inhibiting properties.[6][7][8][9][10][11] The synthetic inorganic tellurium compound AS101, for example, is a potent immunomodulator and has been investigated for its anti-cancer properties through the inactivation of cysteine proteases like cathepsin B.[9] Understanding the three-dimensional structure of these molecules is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.[7]

DFT calculations provide a means to predict and analyze the geometric and electronic properties of this compound structures with a good balance of accuracy and computational cost. These theoretical insights complement experimental data, aiding in the interpretation of spectroscopic results and providing a deeper understanding of structure-property relationships.

Methodologies for DFT Calculation of this compound Structures

The accurate theoretical treatment of tellurates presents unique challenges due to the presence of the heavy element tellurium. A robust computational protocol must account for relativistic effects and employ appropriate basis sets and functionals.

The Importance of Relativistic Effects

For heavy elements like tellurium, relativistic effects significantly influence their electronic structure and chemical properties and cannot be ignored for accurate predictions. There are two main types of relativistic effects to consider:

-

Scalar Relativistic Effects: These account for the relativistic increase in the mass of electrons, which leads to a contraction of s and p orbitals and an expansion of d and f orbitals.

-

Spin-Orbit Coupling (SOC): This arises from the interaction between the electron's spin and its orbital angular momentum. SOC can have a significant impact on the geometry and spectroscopic properties of molecules containing heavy elements.

Several methods exist to incorporate these effects in DFT calculations, including the use of Effective Core Potentials (ECPs) and explicit relativistic Hamiltonians like the Zeroth-Order Regular Approximation (ZORA) and the Douglas-Kroll-Hess (DKH) method.

Selection of Functionals and Basis Sets

The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT calculations.

-

Functionals: A variety of functionals are available, ranging from the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) to hybrid functionals that incorporate a portion of exact Hartree-Fock exchange. Hybrid functionals, such as B3LYP and PBE0, often provide a good balance of accuracy and computational efficiency for molecular systems.

-

Basis Sets: For tellurium, basis sets from the Ahlrichs "def2" family (e.g., def2-SVP, def2-TZVP) are commonly recommended. These are often used in conjunction with ECPs that account for relativistic effects. For specific properties like NMR chemical shifts, specialized basis sets may be required.

Software Packages

A number of software packages are available for performing DFT calculations on systems containing heavy elements. Some are commercial, while others are open-source and free for academic use.

| Software | Licensing | Strengths |

| VASP | Commercial | Powerful for solid-state and periodic systems. |

| Gaussian | Commercial | Widely used for molecular systems with a broad range of functionalities. |

| Quantum Espresso | Open Source | A popular choice for solid-state calculations. |

| ABINIT | Open Source | Another robust option for materials science simulations. |

| ORCA | Free for Academia | A versatile and user-friendly program for molecular DFT calculations. |

Experimental Protocols for Validation

Theoretical calculations should always be validated against experimental data. Here, we outline key experimental protocols for the synthesis and characterization of this compound structures.

Synthesis of this compound Compounds

Several methods are employed for the synthesis of this compound compounds, with the choice depending on the desired phase (e.g., polycrystalline powder, single crystal) and composition.

Solid-State Reaction: This is a conventional method for producing polycrystalline powders of metal tellurates.

-

Precursor Preparation: High-purity precursors, such as a metal carbonate (e.g., CaCO₃) and tellurium dioxide (TeO₂), are weighed in stoichiometric amounts.

-

Homogenization: The precursors are thoroughly ground in an agate mortar to ensure a homogeneous mixture.

-

Calcination: The mixture is heated in a furnace at controlled temperatures. For example, different polymorphs of calcium this compound (α, β, and γ-CaTeO₃) can be obtained by heating the precursor mixture to specific temperature ranges (below 882 °C for α, 882-894 °C for β, and above 894 °C for γ).[12]

-

Quenching: To preserve high-temperature phases at room temperature, the samples are rapidly cooled.[12]

Hydrothermal Synthesis: This method is suitable for growing single crystals and can yield novel polymorphs.

-

Precursor Preparation: Soluble metal salts (e.g., CaCl₂) and a tellurium source (e.g., TeO₂ or H₆TeO₆) are used.[13]

-

Reaction: The precursors are dissolved in deionized water in a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 180-220 °C) for a set duration (e.g., 24-72 hours).[13]

-

Cooling and Crystal Recovery: The autoclave is cooled slowly to room temperature, allowing for crystal formation. The resulting crystals are then filtered, washed, and dried.[13]

Synthesis of Organotellurium Compounds: As an example, the synthesis of the immunomodulating agent AS101 and its analogues involves the reaction of AS101 with potassium halides in methanol.

Structural Characterization

X-ray Diffraction (XRD): XRD is the primary technique for determining the crystal structure of tellurates.

-

Sample Preparation: A finely ground powder of the this compound compound is mounted on a sample holder to ensure random orientation of the crystallites.[12]

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation, λ = 1.5406 Å), and the diffracted X-rays are detected over a range of 2θ angles.[13]

-

Data Analysis (Rietveld Refinement): The experimental diffraction pattern is analyzed using the Rietveld method, where a calculated pattern based on a proposed crystal structure is fitted to the experimental data. This allows for the determination of lattice parameters, atomic positions, and other structural details.[13]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹²⁵Te NMR is a powerful tool for characterizing organotellurium compounds, as the ¹²⁵Te chemical shift is highly sensitive to the electronic structure.[14][15][16] DFT calculations are invaluable for predicting ¹²⁵Te chemical shifts and aiding in the interpretation of experimental spectra.[14][15][16]

Raman and Infrared (IR) Spectroscopy: These techniques probe the vibrational modes of a molecule and can be used to identify functional groups and characterize bonding. DFT calculations can predict the vibrational frequencies, which can then be compared to the experimental spectra to validate the calculated structure.

Data Presentation: Calculated vs. Experimental

A crucial aspect of computational studies is the direct comparison of calculated results with experimental data. The following tables provide a template for summarizing such comparisons.

Table 1: Comparison of Calculated and Experimental Geometric Parameters for a Hypothetical this compound Compound.

| Parameter | Experimental (XRD) | Calculated (DFT) | % Difference |

| Lattice Parameters (Å) | |||

| a | value | value | value |

| b | value | value | value |

| c | value | value | value |

| Bond Lengths (Å) | |||

| Te-O1 | value | value | value |

| Te-O2 | value | value | value |

| **Bond Angles (°) ** | |||

| O1-Te-O2 | value | value | value |

Table 2: Comparison of Calculated and Experimental Spectroscopic Data for a Hypothetical Organotellurium Compound.

| Property | Experimental | Calculated (DFT) | Difference |

| ¹²⁵Te NMR Chemical Shift (ppm) | value | value | value |

| Vibrational Frequencies (cm⁻¹) | |||

| Te-O stretch | value | value | value |

| Te-C stretch | value | value | value |

Visualizing Workflows and Pathways

Logical Workflow for DFT Calculations

The process of performing a DFT calculation on a this compound structure involves a series of logical steps, from defining the system to analyzing the results.

Caption: Logical workflow for DFT calculations of this compound structures.

Experimental Workflow for Synthesis and Characterization

The validation of theoretical models relies on a robust experimental workflow, from the synthesis of the material to its structural characterization.

Caption: Experimental workflow for synthesis and characterization of tellurates.

Signaling Pathway: Enzyme Inhibition by this compound Compounds

Certain tellurium compounds, such as AS101, have been shown to inhibit cysteine proteases, which are implicated in various diseases. This inhibitory action is a key aspect of their potential therapeutic effect.

Caption: Inhibition of cysteine protease by a this compound compound.

Conclusion

The theoretical calculation of this compound structures via DFT is a valuable tool for researchers in chemistry, materials science, and drug development. By carefully selecting computational methodologies and validating results against experimental data, DFT can provide deep insights into the structure, properties, and potential biological activity of these fascinating compounds. This guide has outlined the core principles, experimental considerations, and a logical workflow to facilitate the effective application of DFT in the study of tellurates.

References

- 1. [1107.5005] Computing Heavy Elements [arxiv.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. irgu.unigoa.ac.in [irgu.unigoa.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Multianvil high-pressure/high-temperature synthesis and characterization of magnetoelectric HP-Co 3 TeO 6 - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC05210H [pubs.rsc.org]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. redalyc.org [redalyc.org]

- 9. Immunomodulating tellurium compounds as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A glimpse on biological activities of tellurium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. advanceseng.com [advanceseng.com]

- 15. Understanding 125 Te NMR chemical shifts in disymmetric organo-telluride compounds from natural chemical shift analysis - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP05934B [pubs.rsc.org]

- 16. Research Collection | ETH Library [research-collection.ethz.ch]

An In-depth Technical Guide to the Aqueous Chemistry and Speciation of Tellurate Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous chemistry of tellurate ions (Te(VI)), focusing on their speciation across a wide pH range. It includes a summary of available quantitative data, detailed experimental protocols for characterization, and visualizations of key concepts to aid in research and development involving tellurium compounds.

Introduction to this compound Chemistry

This compound refers to oxyanions of tellurium in the +6 oxidation state. The fundamental species is the orthothis compound ion, which derives from telluric acid, Te(OH)₆. Unlike its lighter congeners, sulfuric and selenic acids, telluric acid is a weak diprotic acid and exists as an octahedral molecule in aqueous solution.[1] The aqueous chemistry of this compound is complex, involving a series of deprotonation and polymerization equilibria that are highly dependent on pH and concentration. These transformations are crucial in various fields, including materials science, environmental chemistry, and toxicology, as the speciation of tellurium dictates its solubility, mobility, and bioavailability.[2][3]

Aqueous Speciation of this compound Ions

The speciation of this compound in aqueous solutions involves a series of interconnected equilibria, including protonation/deprotonation of the monomeric species and condensation reactions to form various polymeric ions.

Monomeric this compound Species

At low pH, the predominant species is the neutral molecule, orthotelluric acid, Te(OH)₆. As the pH increases, it undergoes two successive deprotonation steps to form [TeO(OH)₅]⁻ and [TeO₂(OH)₄]²⁻.[1]

The equilibria for the deprotonation of telluric acid can be represented as:

Te(OH)₆ + H₂O ⇌ [TeO(OH)₅]⁻ + H₃O⁺ (pKa₁) [TeO(OH)₅]⁻ + H₂O ⇌ [TeO₂(OH)₄]²⁻ + H₃O⁺ (pKa₂)

Polymeric this compound Species

In addition to deprotonation, this compound ions undergo condensation (polymerization) reactions to form a variety of polynuclear species. Comprehensive studies using ¹⁷O, ¹²³Te, and ¹²⁵Te NMR spectroscopy have demonstrated the coexistence of monomeric, dimeric, and trimeric this compound species in chemical equilibrium over a broad pH range (2.5–15).[2][4][5]

Identified polymeric species include:

-

Dimeric species: such as [Te₂O₄(OH)₆]²⁻ and its deprotonated forms.[2]

-

Trimeric species: with both linear and triangular structures.[4]

-

Tetrameric and hexameric species: have also been identified in crystalline solids isolated from aqueous solutions.[2]

The formation and relative concentrations of these polymeric species are highly dependent on both pH and the total tellurium concentration in the solution.

Quantitative Data

Dissociation Constants of Telluric Acid

The acid dissociation constants (pKa) of telluric acid have been reported, although some variability exists in the literature. The accepted values are crucial for predicting the distribution of monomeric this compound species at a given pH.

| Equilibrium | pKa | Reference(s) |

| Te(OH)₆ ⇌ [TeO(OH)₅]⁻ + H⁺ | 7.68 | [1] |

| [TeO(OH)₅]⁻ ⇌ [TeO₂(OH)₄]²⁻ + H⁺ | 11.29 | [1] |

Stability Constants of Polymeric this compound Species

Mandatory Visualizations

pH-Dependent Speciation of this compound

The following diagram illustrates the general pathway of this compound speciation as a function of pH, from the fully protonated monomeric acid to deprotonated and polymeric species in alkaline conditions.

Experimental Workflow for this compound Speciation Analysis

This diagram outlines a typical experimental workflow for the comprehensive analysis of this compound speciation in an aqueous sample, combining multiple analytical techniques.

Experimental Protocols

Potentiometric Titration for pKa Determination

Objective: To determine the acid dissociation constants (pKa) of telluric acid.

Materials:

-

Telluric acid (Te(OH)₆)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Potassium chloride (KCl) or sodium nitrate (B79036) (NaNO₃) for ionic strength adjustment

-

pH meter with a glass electrode and a reference electrode (or a combination electrode)

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Solution Preparation:

-

Prepare a solution of telluric acid of known concentration (e.g., 0.01 M) in deionized water.

-

Add a background electrolyte (e.g., KCl to a final concentration of 0.1 M) to maintain a constant ionic strength.

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place a known volume of the telluric acid solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged and not in contact with the stir bar.

-

Fill the burette with the standardized NaOH solution.

-

-

Titration:

-

Record the initial pH of the telluric acid solution.

-

Add the NaOH titrant in small increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly past the expected equivalence points (e.g., to pH 12-13).

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to obtain the titration curve.

-

The equivalence points can be determined from the inflection points of the curve, which are more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa values can be determined from the pH at the half-equivalence points. For a diprotic acid, pKa₁ is the pH at the first half-equivalence point, and pKa₂ is the pH at the second half-equivalence point.

-

HPLC-ICP-MS for Speciation and Quantification

Objective: To separate and quantify different tellurium species (e.g., Te(IV) and Te(VI)) in an aqueous sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., anion exchange).

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

-

Interface kit for coupling the HPLC to the ICP-MS.

Reagents:

-

Mobile phase (eluent): The composition depends on the column used. For anion exchange, a gradient of a salt solution (e.g., ammonium (B1175870) nitrate) or a weak acid/base buffer is often employed.

-

Standard solutions of Te(IV) (e.g., from Na₂TeO₃) and Te(VI) (e.g., from K₂TeO₄).

-

Internal standard solution (e.g., Germanium or Rhodium).

Procedure:

-

Instrument Setup and Optimization:

-

Set up the HPLC-ICP-MS system according to the manufacturer's instructions.

-

Optimize the ICP-MS parameters (e.g., nebulizer gas flow, RF power, lens voltages) for maximum sensitivity and stability for tellurium isotopes (e.g., ¹²⁵Te, ¹²⁸Te, ¹³⁰Te).

-

Develop a suitable chromatographic method (isocratic or gradient elution) to achieve baseline separation of the target tellurium species.

-

-

Calibration:

-

Prepare a series of mixed calibration standards containing known concentrations of Te(IV) and Te(VI).

-

Run the calibration standards through the HPLC-ICP-MS system to generate a calibration curve for each species by plotting the peak area against the concentration.

-

-

Sample Analysis:

-

Filter the aqueous samples through a 0.22 or 0.45 µm filter to remove particulate matter.

-

Inject a known volume of the sample into the HPLC-ICP-MS system.

-

Record the chromatogram, monitoring the signal for the selected tellurium isotopes.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different tellurium species based on their retention times compared to the standards.

-

Integrate the peak areas for each species.

-

Quantify the concentration of each tellurium species in the sample using the calibration curves.

-

NMR Spectroscopy for Structural Identification

Objective: To identify the different this compound species present in solution based on their distinct chemical environments.

Instrumentation:

-

High-field Nuclear Magnetic Resonance (NMR) spectrometer equipped with a probe capable of detecting ¹²⁵Te (and optionally ¹⁷O and ¹²³Te).

Sample Preparation:

-

Prepare aqueous solutions of this compound at various pH values and concentrations. The use of a highly soluble salt like cesium this compound can allow for higher concentrations.[2]

-

For ¹⁷O NMR, enrichment of the water or the this compound starting material may be necessary due to the low natural abundance of ¹⁷O.

Procedure:

-

Instrument Setup:

-

Tune the NMR probe to the resonance frequency of the desired nucleus (e.g., ¹²⁵Te).

-

Set appropriate acquisition parameters, including pulse width, acquisition time, relaxation delay, and number of scans. A sufficient number of scans is crucial to obtain a good signal-to-noise ratio, especially for the less sensitive Te nuclei.

-

-

Data Acquisition:

-

Acquire the NMR spectrum for each sample.

-

Reference the chemical shifts to a suitable standard, such as an external standard of Te(CH₃)₂ or a saturated solution of telluric acid.

-

-

Data Analysis:

-

Process the raw NMR data (Fourier transform, phasing, baseline correction).

-

Analyze the resulting spectrum for the number of signals, their chemical shifts, and their relative integrations.

-

Different this compound species (monomers, dimers, trimers, etc.) will give rise to distinct signals in the ¹²⁵Te NMR spectrum.[4][6]

-

In some cases, spin-spin coupling between adjacent ¹²⁵Te nuclei in polymeric species can be observed, providing direct evidence for their structure.[6]

-

Raman Spectroscopy for Vibrational Analysis

Objective: To characterize the vibrational modes of the different this compound species in solution.

Instrumentation:

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).

-

A sample holder for liquid samples (e.g., a cuvette or a capillary tube).

Procedure:

-

Sample Preparation:

-

Prepare clear, filtered aqueous solutions of this compound at the desired pH and concentration.

-

-

Instrument Setup:

-

Calibrate the spectrometer using a standard with known Raman bands (e.g., silicon).

-

Optimize the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample heating or degradation.

-

-

Data Acquisition:

-

Acquire the Raman spectrum of the solution.

-

It is important to also acquire a spectrum of the solvent (water) under the same conditions to subtract its contribution from the sample spectrum.

-

-

Data Analysis:

-